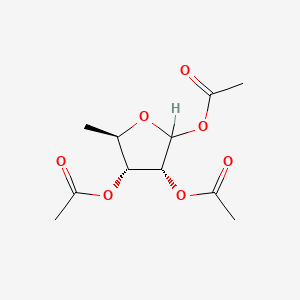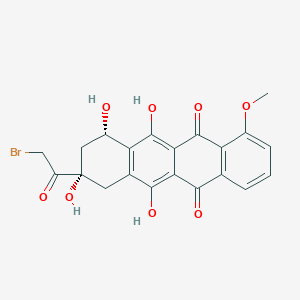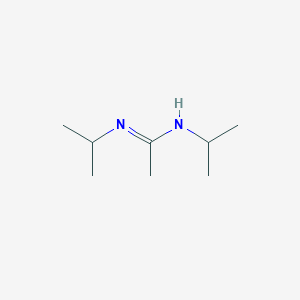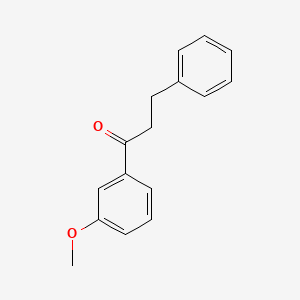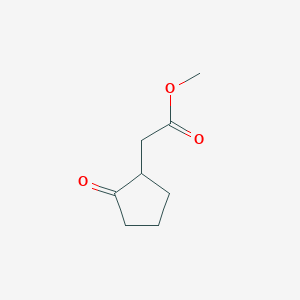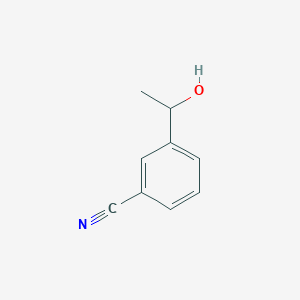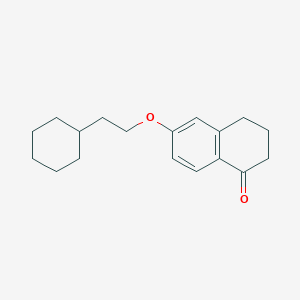
6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one, is a derivative of the hexahydronaphthalen-1(2H)-one family. This class of compounds has been studied for various chemical properties and reactions. The papers provided discuss the synthesis and reactions of closely related compounds, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of hexahydronaphthalen-1(2H)-ones can be achieved through different pathways. One method involves the irradiation of 2-alkynylcyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne, leading to the formation of 6-methylenehexahydronaphthalen-1-ones as main products . Another approach converts cyclohexanones into hexahydronaphthalen-1(2H)-ones via cyclohexylidenebutyric acids, which can yield good results . These methods highlight the versatility in synthesizing the core structure of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure and stereochemistry of certain methoxy-dihydronaphthalen-1(2H)-one derivatives have been established, which is crucial for understanding the chemical behavior and potential reactivity of the compound . This information is vital for predicting the molecular structure of 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one.
Chemical Reactions Analysis
The chemical reactions of hexahydronaphthalen-1(2H)-ones are diverse. Photoreaction with (Z)-1,2-dichloroethylene can lead to the formation of complex tricyclic structures . Additionally, reactions with O-methylhydroxylamine hydrochloride can result in the formation of O-methyloximes, which can be further transformed into various derivatives through reduction or hydrolysis . These reactions demonstrate the reactivity of the dihydronaphthalen-1(2H)-one moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one are not detailed in the provided papers, the studies on related compounds can offer some insights. The solubility, reactivity, and stability of these compounds can be inferred from their behavior under different conditions, such as photolysis in methanol or heating with polyphosphoric acid . The resistance of certain derivatives to deprotection with cetyltrimethylammonium permanganate also indicates the stability of the oxime functional group .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives exhibited notable anticancer activities against various human neoplastic cell lines, including Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460, and SK-BR-3. These compounds, particularly 6b and 6d, showed lower cytotoxicities compared to DOX for LO2 cell lines and demonstrated inhibition activities against the Bcl-2 protein, a notable target in cancer research (Wang et al., 2017).
Chemical Synthesis
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones was developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method allows for the facile preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives under mild conditions with good yields, highlighting its potential in chemical synthesis (Liu et al., 2012).
Cytoprotective Effects
Compounds isolated from the wood of Catalpa ovata, which include 3,4-dihydronaphthalen-1(2H)-one derivatives, showed cytoprotective effects against hydrogen peroxide-induced oxidative damage in HepG2 cells. These compounds demonstrated antioxidant activities by scavenging intracellular ROS and inducing antioxidant enzymes in vitro (Kil et al., 2018).
Crystal Structure Analysis
Studies on the crystal structure of various 3,4-dihydronaphthalen-1(2H)-one derivatives have contributed to a deeper understanding of their molecular configurations and potential interactions, which is crucial for drug design and material science (Jagadeesan et al., 2018; Gopinath et al., 2017).
Allergic and Inflammatory Modulation
Certain derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibited mast cell stabilizing activity, indicating potential applications in modulating allergic and inflammatory responses. In vitro and in vivo studies highlighted the activity of cyclohexenylamino derivatives of tetralone and benzosuberone in this context (Barlow et al., 2011).
Synthetic Chemistry
Various studies have explored the synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives, contributing to the field of synthetic chemistry. These include methods for cycloaddition, cyclization, and the synthesis of multi-substituted dihydronaphthalene scaffolds, which are useful in the synthesis of complex organic compounds (Mo & Lee, 2010; Zheng & Alper, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c19-18-8-4-7-15-13-16(9-10-17(15)18)20-12-11-14-5-2-1-3-6-14/h9-10,13-14H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRZAAPOLWHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517145 |
Source


|
| Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
88628-50-6 |
Source


|
| Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

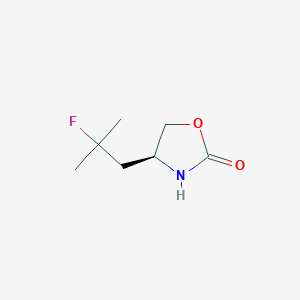
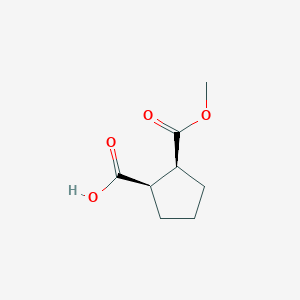
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)
